molecular formula C7H7ClN2O B1351506 N-(2-chloropyridin-3-yl)acetamide CAS No. 21352-19-2

N-(2-chloropyridin-3-yl)acetamide

Cat. No. B1351506
CAS RN: 21352-19-2
M. Wt: 170.59 g/mol
InChI Key: KWZIDENWDCKKPW-UHFFFAOYSA-N
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Description

“N-(2-chloropyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O1. It is also known as 2-chloro-N-(2-chloropyridin-3-yl)acetamide2. The compound has a molecular weight of 205.042.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-chloropyridin-3-yl)acetamide”. However, it’s worth noting that the synthesis of similar compounds often involves complex chemical reactions2.



Molecular Structure Analysis

The InChI code for “N-(2-chloropyridin-3-yl)acetamide” is 1S/C7H6Cl2N2O/c8-4-6(12)11-5-2-1-3-10-7(5)9/h1-3H,4H2,(H,11,12)2. This code provides a specific representation of the molecule’s structure.



Chemical Reactions Analysis

Specific chemical reactions involving “N-(2-chloropyridin-3-yl)acetamide” are not available in the retrieved data. However, the compound likely participates in various chemical reactions due to its functional groups2.



Physical And Chemical Properties Analysis

“N-(2-chloropyridin-3-yl)acetamide” is a powder at room temperature2. It has a purity of 95%2.


Scientific Research Applications

Tautomerism and Spectroscopy

Synthesis and Biological Assessment

  • The compound has been involved in the synthesis of novel heterocyclic 1,2,4-triazoles and 1,2,4-oxadiazoles, which exhibit interesting biological properties. The synthetic process involves various steps starting from commercially available 2-chloropyridine derivatives (Karpina et al., 2019). This research highlights its role in synthesizing compounds with potential biological applications.

Photovoltaic and Photophysical Studies

  • N-(2-chloropyridin-3-yl)acetamide analogs have been synthesized and studied for their photochemical and thermochemical properties. They show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvestingefficiency and favorable electron injection energies (Mary et al., 2020). Such studies are pivotal for the development of efficient and sustainable solar energy technologies.

Herbicidal Applications

  • Research on functionalized 3-(substituted amino)thieno[2,3-b]pyridines, derived from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, has revealed strong herbicide antidote properties. The structural elucidation of these compounds was confirmed by X-ray diffraction and NMR techniques (Dotsenko et al., 2019). These findings demonstrate the agricultural relevance of derivatives of N-(2-chloropyridin-3-yl)acetamide.

Antifungal and Insecticidal Activities

  • The synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents has led to the discovery of some compounds exhibiting antifungal and insecticidal activities (Zhou, 2013). This research contributes to the field of pest control and crop protection.

Antiallergic Potential

  • N-(pyridin-4-yl)-(indol-3-yl)acetamides, derived from N-(2-chloropyridin-3-yl)acetamide, have been investigated as potential antiallergic agents. Certain derivatives showed promising activity in inhibiting histamine release and interleukin production (Menciu et al., 1999). This suggests their potential therapeutic application in allergy management.

Metal Ion Complexation

  • N-(2-chloropyridin-3-yl)acetamide derivatives have been utilized in the synthesis of metal ion complexes, revealing insights into coordination chemistry and potential applicationsin various fields like catalysis and material science. These studies involve understanding the bonding modes and geometries of these complexes (Karim, Ali, & Musa, 2005).

Smiles Rearrangement Mechanism

  • The compound has been a subject of study in the Smiles rearrangement process, providing theoretical evidence for the mechanism of intramolecular cyclization of N-methyl-2-(2-chloropyridin-3-yloxy)acetamide anion. This contributes significantly to understanding organic synthesis pathways (Sun et al., 2008).

Future Directions

The future directions for “N-(2-chloropyridin-3-yl)acetamide” are not specified in the retrieved data. However, given its chemical properties, it could potentially be used in various chemical and biological research applications2.


Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

N-(2-chloropyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZIDENWDCKKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402074
Record name N-(2-chloropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloropyridin-3-yl)acetamide

CAS RN

21352-19-2
Record name N-(2-chloropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2chloro-3-aminopyridine (51.4 g, 400 mmol) in dichloromethane (800 mL) at 0° C. was added triethylamine (31.0 mL, 440 mmol) followed by acetyl chloride (62.0 mL, 440 mmol). The reaction was allowed to warm to room temperature and was stirred overnight. The reaction mixture was poured into water (800 mL) and the layers were separated. The organic layer was treated with Darco™-G-60 (activated charcoal), heated to reflux, filtered over Celite™ (diatomaceous earth manufactured by Celite Corp., Santa Barbara, Calif.) and concentrated to an oil. The oil was crystallized in diisopropyl ether and the solids were filtered to afford 42.4 g (62% yield) of N-(2-chloro-pyridin-3-yl)-acetamide. M. p.=81-83° C. 1 NMR (400 MHz, CDCl3) δ2.23 (s, 3), 7.21 (dd, 1, J=8.1, 4.7) 7.67 (bs, 1), 8.06 (dd, 1, J=4.7, 1.3), δ8.66 (d, 1, J=7.9). 13C NMR (100 MHz, CDCl3) δ24.93, 123.34, 129.06, 131.89, 143.81, 144.08, 168.79.
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 3-chloropyridin-2-amine (S-1) (12.8 g, 100 mmol) and Et3N (3 mL) in dried DCM (50 mL) was added acetyl chloride (8 mL) dropwise. The reaction was stirred at room temperature overnight, then adjusted to pH about 7 with an aqueous NaHCO3 solution, and extracted with DCM. The organic layer was washed with water, dried over Na2SO4, and concentrated to afford the title compound (17.1 g). MS (m/z): 171.6 (M+1)+.
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-3-pyridinamine (14.9 g, 116 mmol) in 300 mL of THF was added K2CO3 (32 g, 232 mmol) and acetyl chloride (12 mL, 169 mmol) and the mixture was stirred at room temperature overnight. Saturated NH4Cl was added and the product was extracted in EtOAc, dried over Na2SO4, and filtered through silica to yield 20.81 g of the title amide.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Zhan, L Wang, H Liu, X Chen, X Li, X Jiang… - Archives of pharmacal …, 2012 - Springer
In continuation of our endeavor to develop new, potent, selective and less toxic antiviral agents, a novel series of 2-(2-amino/chloro-4-(2,4-dibromophenyl) thiazol-5-ylthio)acetamide …
Number of citations: 20 link.springer.com
Y Xie, H Chi, A Guan, C Liu, HJ Ma, D Cui - Bioorganic & Medicinal …, 2016 - Elsevier
In an attempt to obtain novel candidate compound for weed control, a series of newly substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives 2 were designed and synthesized …
Number of citations: 25 www.sciencedirect.com
P Zhan, W Chen, Z Li, X Li, X Chen, Y Tian… - Bioorganic & medicinal …, 2012 - Elsevier
The present work is an extension of our ongoing efforts towards the development and identification of new molecules with anti-HIV activity which have previously led to the discovery of …
Number of citations: 22 www.sciencedirect.com
M Schoenthaler, L Waltl, T Hasenoehrl, D Seher… - Bioorganic …, 2023 - Elsevier
Inflammatory responses are orchestrated by a plethora of lipid mediators, and perturbations of their biosynthesis or degradation hinder resolution and lead to uncontrolled inflammation, …
Number of citations: 0 www.sciencedirect.com

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